molecular formula C27H45N3O B12890364 5,7-Bis((dibutylamino)methyl)quinolin-8-ol CAS No. 87236-65-5

5,7-Bis((dibutylamino)methyl)quinolin-8-ol

Cat. No.: B12890364
CAS No.: 87236-65-5
M. Wt: 427.7 g/mol
InChI Key: YUWNASBXDYYGCA-UHFFFAOYSA-N
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Description

5,7-Bis((dibutylamino)methyl)quinolin-8-ol is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis((dibutylamino)methyl)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with dibutylamine in the presence of formaldehyde. This reaction is a type of Mannich reaction, which is a common method for introducing aminoalkyl groups into aromatic compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-Bis((dibutylamino)methyl)quinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

5,7-Bis((dibutylamino)methyl)quinolin-8-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound exhibits antimicrobial and anticancer properties, making it a subject of study in biological research.

    Medicine: Its derivatives are explored for potential therapeutic applications, including treatments for infections and cancer.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5,7-Bis((dibutylamino)methyl)quinolin-8-ol involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the type of cells or organisms being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Bis((dibutylamino)methyl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dibutylamino groups enhance its solubility and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

87236-65-5

Molecular Formula

C27H45N3O

Molecular Weight

427.7 g/mol

IUPAC Name

5,7-bis[(dibutylamino)methyl]quinolin-8-ol

InChI

InChI=1S/C27H45N3O/c1-5-9-16-29(17-10-6-2)21-23-20-24(22-30(18-11-7-3)19-12-8-4)27(31)26-25(23)14-13-15-28-26/h13-15,20,31H,5-12,16-19,21-22H2,1-4H3

InChI Key

YUWNASBXDYYGCA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC1=CC(=C(C2=C1C=CC=N2)O)CN(CCCC)CCCC

Origin of Product

United States

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